

Application Note: Ala-Gly as a Standard for Amino Acid Analysis

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Compound of Interest

Compound Name: Ala-Gly

Cat. No.: B1276672

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Introduction

Accurate quantification of amino acids is critical in various fields, including proteomics, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a widely used technique for amino acid analysis, often employing a standard for calibration and quality control. This application note details the use of the dipeptide Alanyl-Glycine (**Ala-Gly**) as a potential internal and external standard in amino acid analysis workflows. The use of a dipeptide like **Ala-Gly** can offer advantages in monitoring and correcting for variability during sample preparation, including the hydrolysis step.

While isotopically labeled standards are considered the gold standard, non-endogenous, stable small peptides like **Ala-Gly** present a cost-effective alternative. This document provides a comprehensive protocol for incorporating **Ala-Gly** as a standard in HPLC-based amino acid analysis with pre-column derivatization using o-phthalaldehyde (OPA).

Core Principles

The methodology is based on the pre-column derivatization of primary amino acids with OPA, followed by separation and quantification using reversed-phase HPLC with fluorescence detection. **Ala-Gly**, when used as an internal standard, is added to the sample at the beginning of the workflow. After acid hydrolysis, which cleaves the peptide bond of **Ala-Gly** into its constituent amino acids, Alanine and Glycine, the recovery of these amino acids from a known

starting amount of the dipeptide can be used to correct for losses during the analytical process. When used as an external standard, a calibration curve of hydrolyzed **Ala-Gly** is prepared to quantify the amino acids in the sample.

Experimental Protocols

Materials and Reagents

- **Ala-Gly** Standard: High purity ($\geq 98\%$) DL-Alanylglycine[1]
- Amino Acid Standard Mixture: A certified mixture of amino acids at a known concentration.
- Internal Standard (optional, if **Ala-Gly** is not used as IS): Norvaline or Sarcosine[2]
- Hydrolysis Reagent: 6 M Hydrochloric Acid (HCl)
- Derivatization Reagent (OPA): o-phthalaldehyde reagent solution.
- Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8
- Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10 v/v/v)
- HPLC Grade Water
- Sample: Protein or peptide of interest.

Standard Preparation

Ala-Gly Stock Solution (10 mM): Accurately weigh 14.61 mg of **Ala-Gly** and dissolve it in 10 mL of HPLC grade water to prepare a 10 mM stock solution. Store at -20°C .

Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 M HCl to generate working standards with concentrations ranging from 10 μM to 1000 μM .

Internal Standard Solution (if applicable): Prepare a 10 mM stock solution of Norvaline. A working solution of 0.5 mM is prepared by diluting the stock solution.[1]

Sample Preparation and Hydrolysis

- To 100 μL of the protein sample, add a known amount of the **Ala-Gly** working solution (e.g., to a final concentration of 100 μM). If using a different internal standard, add it at this stage.
- Add an equal volume of 12 M HCl to achieve a final concentration of 6 M HCl.
- Seal the reaction vial under vacuum or flush with nitrogen to create an oxygen-free environment.
- Incubate the sample at 110°C for 24 hours to ensure complete hydrolysis of the protein and the **Ala-Gly** dipeptide.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried hydrolysate in 100 μL of 0.1 M HCl. The sample is now ready for derivatization.

Automated Pre-column Derivatization (using HPLC autosampler)

The derivatization is performed automatically by the HPLC autosampler just before injection.[\[1\]](#)

The autosampler is programmed to mix the sample hydrolysate with the OPA reagent and a borate buffer.

Typical Autosampler Program:

- Draw 2.5 μL of borate buffer.
- Draw 2.5 μL of the sample.
- Mix in air.
- Wait for 0.5 minutes.
- Draw 0.5 μL of OPA reagent.
- Mix in air.

- Draw 32 μL of water for dilution.
- Mix in air.
- Inject the mixture onto the HPLC column.

HPLC Conditions

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μm)
- Column Temperature: 40°C
- Detection: Fluorescence detector (Excitation: 338 nm, Emission: 450 nm)
- Flow Rate: 2 mL/min
- Injection Volume: 10 μL
- Gradient Elution:
 - 0-1.9 min: 0% B
 - 1.9-18.2 min: 0-53% B (linear gradient)
 - 18.2-20.2 min: 100% B (wash)
 - 20.2-26 min: 0% B (equilibration)

Data Presentation

The quantitative performance of the method should be validated for linearity, accuracy, and precision. The following tables present representative data for an amino acid analysis using **Ala-Gly** as a standard.

Table 1: Linearity of Amino Acid Standards

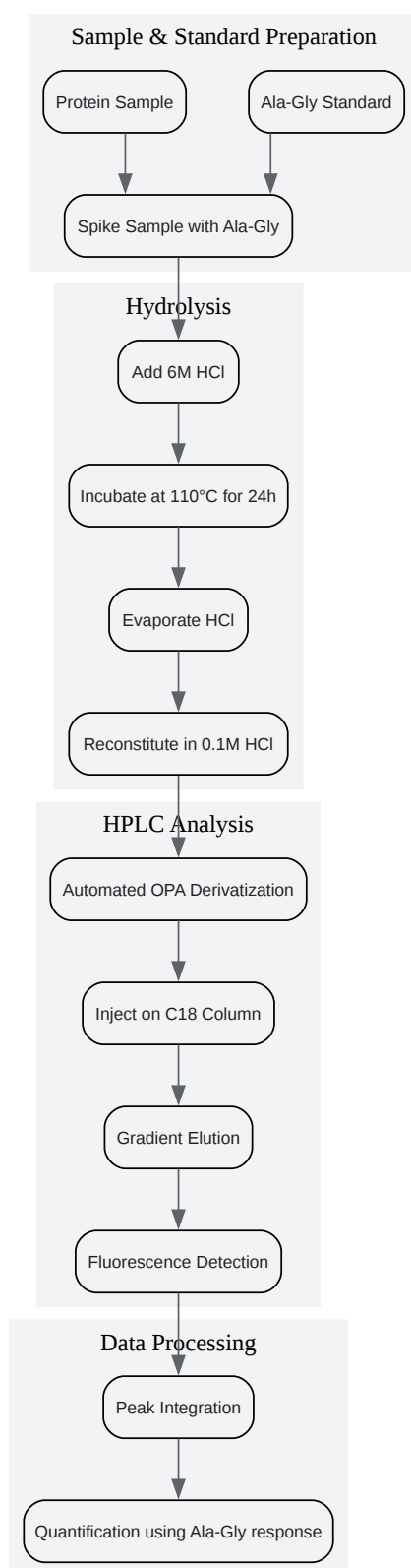
Amino Acid	Concentration Range (µM)	R ²
Aspartic Acid	10 - 500	0.9995
Glutamic Acid	10 - 500	0.9992
Serine	10 - 500	0.9998
Glycine	10 - 500	0.9997
Histidine	10 - 500	0.9991
Arginine	10 - 500	0.9994
Threonine	10 - 500	0.9996
Alanine	10 - 500	0.9999
Proline	10 - 500	0.9989
Tyrosine	10 - 500	0.9993
Valine	10 - 500	0.9997
Methionine	10 - 500	0.9990
Cysteine	10 - 500	0.9985
Isoleucine	10 - 500	0.9996
Leucine	10 - 500	0.9998
Phenylalanine	10 - 500	0.9994
Lysine	10 - 500	0.9995

Table 2: Accuracy and Precision

Amino Acid	Spiked Concentration (μM)	Measured Concentration (μM, mean ± SD, n=3)	Recovery (%)	RSD (%)
Aspartic Acid	100	98.7 ± 2.1	98.7	2.1
Glutamic Acid	100	101.2 ± 2.5	101.2	2.5
Serine	100	99.5 ± 1.8	99.5	1.8
Glycine	100	100.8 ± 2.2	100.8	2.2
Alanine	100	102.1 ± 1.9	102.1	1.9
Valine	100	99.1 ± 2.8	99.1	2.8
Leucine	100	100.5 ± 2.4	100.5	2.4

Visualizations

Experimental Workflow



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Caption: Experimental workflow for amino acid analysis using **Ala-Gly** as a standard.

Logic of Internal Standardization



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